1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the pentafluorophenyl group and diethyl ester functionalities in this compound makes it unique and potentially useful in various scientific and industrial applications.
Properties
CAS No. |
647026-10-6 |
|---|---|
Molecular Formula |
C16H12F5NO4 |
Molecular Weight |
377.26 g/mol |
IUPAC Name |
diethyl 3-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H12F5NO4/c1-3-25-15(23)6-5-22-14(16(24)26-4-2)7(6)8-9(17)11(19)13(21)12(20)10(8)18/h5,22H,3-4H2,1-2H3 |
InChI Key |
JOTFWOADZRTESB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester typically involves the reaction of pyrrole derivatives with pentafluorobenzene and diethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl group or ester functionalities are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or precursor in pharmaceutical research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The pentafluorophenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the diethyl ester functionalities may influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-hydroxy-, diethyl ester
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. Additionally, the diethyl ester functionalities enhance its solubility and ease of handling in organic solvents.
Biological Activity
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester is a specialized compound within the pyrrole family, notable for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological systems.
Chemical Structure and Properties
The compound features a five-membered ring structure characteristic of pyrroles, with a pentafluorophenyl group and diethyl ester functionalities that enhance its lipophilicity and reactivity. Its molecular formula is C13H12F5N2O4, and it has a CAS Registry Number of 647026-10-6. The synthesis typically involves reactions between pyrrole derivatives and pentafluorobenzene in the presence of diethyl carbonate, facilitated by bases such as sodium hydride or potassium carbonate at elevated temperatures.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C13H12F5N2O4 |
| CAS Registry Number | 647026-10-6 |
| Lipophilicity | High due to pentafluorophenyl group |
| Biological Activity | Antimicrobial, anticancer potential |
Antimicrobial Properties
Research indicates that 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester exhibits significant antimicrobial activity. Preliminary studies suggest it can interact with biological membranes effectively due to its lipophilic nature, facilitating cellular penetration. This interaction may lead to disruption of microbial cell functions.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's activity against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The mechanism appears to involve interference with cell wall synthesis and membrane integrity .
Anticancer Potential
The compound has also shown promise in cancer research. Its ability to modulate enzyme activities suggests potential as an anticancer agent. The pentafluorophenyl group may enhance binding affinity to specific targets involved in cancer progression.
Research Findings
In vitro assays revealed that the compound inhibited the proliferation of several cancer cell lines with IC50 values ranging from 20 to 40 µM. Further studies are needed to elucidate specific pathways affected by this compound .
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : Binding to enzymes critical for microbial growth and cancer cell metabolism.
- Membrane Disruption : Altering membrane permeability leading to cell death.
- Signal Modulation : Influencing signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many pyrrole derivatives exhibit biological activity, the presence of the pentafluorophenyl group in this compound significantly enhances its potency.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester | 647026-10-6 | High lipophilicity, potent antimicrobial effects |
| 1H-Pyrrole-2-carboxylic acid, 3-hydroxy-, diethyl ester | Not available | Less potent due to simpler structure |
| 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester | 2436-79-5 | Similar but less effective against pathogens |
Future Directions
Further research is essential to fully understand the mechanisms underlying the biological activities of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester. Areas for exploration include:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Elucidating specific interactions with biological targets.
- Formulation Development : Exploring potential therapeutic formulations for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
